(1S)-1-(2-Quinolyl)ethylamine
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Overview
Description
1-(Quinolin-2-yl)ethan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to an ethanamine group, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. Another method includes the reduction of 2-(quinolin-2-yl)acetonitrile using hydrogen in the presence of a catalyst. These reactions typically require controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of 1-(quinolin-2-yl)ethan-1-amine often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-2-ylmethanamine.
Substitution: The ethanamine group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-ylmethanamine.
Substitution: Various halogenated or alkylated quinoline derivatives.
Scientific Research Applications
1-(Quinolin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the ethanamine group.
2-Aminoquinoline: Similar to 1-(quinolin-2-yl)ethan-1-amine but with an amino group directly attached to the quinoline ring.
Quinoline-2-carboxylic acid: An oxidized derivative of quinoline.
Uniqueness: 1-(Quinolin-2-yl)ethan-1-amine is unique due to its ethanamine group, which provides additional sites for chemical modification and enhances its biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-quinolin-2-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,12H2,1H3 |
InChI Key |
OSJLYUIRCUMENX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
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